N-propylazetidin-3-amine
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Overview
Description
N-propylazetidin-3-amine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-propylamine with 3-chloropropanol under basic conditions to form the azetidine ring. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propylazetidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-propylazetidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products:
Oxidation: N-propylazetidin-3-one.
Reduction: N-propylazetidine.
Substitution: Depending on the nucleophile used, various substituted azetidines can be formed.
Scientific Research Applications
N-propylazetidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: this compound and its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-propylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may inhibit specific enzymes or receptors, leading to its potential therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the propyl group.
N-methylazetidin-3-amine: Similar structure but with a methyl group instead of a propyl group.
N-ethylazetidin-3-amine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: N-propylazetidin-3-amine is unique due to the presence of the propyl group, which can influence its reactivity and potential applications. The propyl group can provide additional steric and electronic effects, making the compound suitable for specific reactions and applications that other azetidines may not be able to achieve.
Properties
IUPAC Name |
N-propylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-3-8-6-4-7-5-6/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAFKIPALSGOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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